4-(Hydroxymethyl)-1-(3-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(Hydroxymethyl)-1-(3-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a hydroxymethyl group and a 3-methylphenyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-(3-methylphenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and pyrrolidin-2-one.
Formation of Intermediate: The reaction between 3-methylbenzaldehyde and pyrrolidin-2-one in the presence of a suitable catalyst leads to the formation of an intermediate compound.
Hydroxymethylation: The intermediate compound undergoes hydroxymethylation using formaldehyde and a base, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may yield an alcohol or amine derivative.
Scientific Research Applications
4-(Hydroxymethyl)-1-(3-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyrrolidinone ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the 3-methyl group on the phenyl ring.
4-(Hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but has the methyl group at the 4-position on the phenyl ring.
Uniqueness
4-(Hydroxymethyl)-1-(3-methylphenyl)pyrrolidin-2-one is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9-3-2-4-11(5-9)13-7-10(8-14)6-12(13)15/h2-5,10,14H,6-8H2,1H3 |
InChI Key |
QOXQOLVVUZEELY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)CO |
Origin of Product |
United States |
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